1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]
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Overview
Description
1’-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4’-azepane] is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
The synthesis of 1’-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4’-azepane] typically involves multiple steps:
Formation of the spiro[3H-1-benzofuran-2,4’-azepane] core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spiro structure.
Introduction of the cyclobutyl group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides in the presence of a base.
Attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group: This step is typically achieved through a Suzuki-Miyaura coupling reaction, where the boronic ester is coupled with a halogenated precursor in the presence of a palladium catalyst.
Industrial production methods would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1’-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4’-azepane] undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclobutyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4’-azepane] has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of spiro compounds with various biomolecules.
Mechanism of Action
The mechanism of action of 1’-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4’-azepane] involves its interaction with specific molecular targets. The cyclobutyl group and the spiro structure allow it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition studies.
Comparison with Similar Compounds
Similar compounds to 1’-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4’-azepane] include:
1-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole: This compound shares the cyclobutyl and boronic ester groups but has a different core structure.
1-Cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one: Similar in having the cyclobutyl and boronic ester groups, but with a pyridinone core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester group but differs in the presence of a fluorine atom and a pyridine ring.
The uniqueness of 1’-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4’-azepane] lies in its spiro structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
1258430-93-1 |
---|---|
Molecular Formula |
C23H34BNO3 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane] |
InChI |
InChI=1S/C23H34BNO3/c1-21(2)22(3,4)28-24(27-21)18-9-10-20-17(15-18)16-23(26-20)11-6-13-25(14-12-23)19-7-5-8-19/h9-10,15,19H,5-8,11-14,16H2,1-4H3 |
InChI Key |
RTVCILQYVHTFLT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4(C3)CCCN(CC4)C5CCC5 |
Origin of Product |
United States |
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